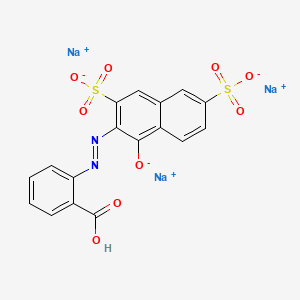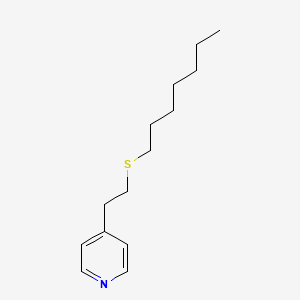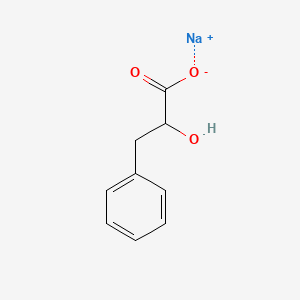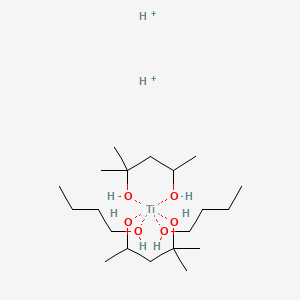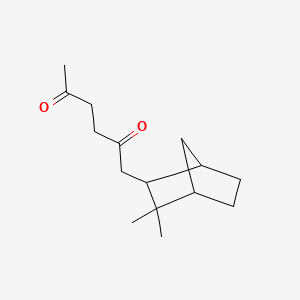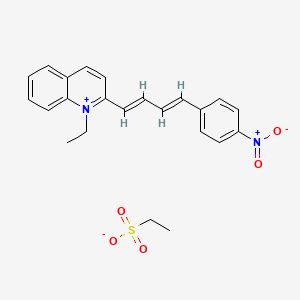
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride
Vue d'ensemble
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and hydrophobicity. This compound is often used in various industrial applications due to its resistance to chemical reactions and environmental degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride typically involves the fluorination of octyl chloride. The process requires specific reaction conditions, including the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled temperatures and pressures to ensure the complete substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques, such as electrochemical fluorination, is common in industrial settings to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in addition reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines. These reactions typically occur under mild conditions, with the chlorine atom being replaced by the nucleophile.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used to add to the carbon-fluorine bonds.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with hydroxide ions results in the formation of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride is used as a precursor for the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and hydrophobicity.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in drug delivery systems and as imaging agents due to their stability and resistance to metabolic degradation.
Industry: In industrial applications, this compound is used in the production of specialty coatings, lubricants, and surfactants. Its resistance to chemical reactions and environmental degradation makes it ideal for use in harsh environments.
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride is primarily based on its ability to undergo substitution and addition reactions. The presence of multiple fluorine atoms creates a highly stable and hydrophobic molecule, which can interact with various substrates through van der Waals forces and other non-covalent interactions. These interactions are crucial in applications such as coatings and surfactants, where the compound forms a protective barrier on surfaces.
Comparaison Avec Des Composés Similaires
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- Perfluorooctyl methacrylate
- 2-(Perfluorohexyl)ethyl methacrylate
Uniqueness: Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride is unique due to its specific substitution pattern and the presence of a chlorine atom. This structural difference influences its reactivity and the types of reactions it can undergo. Additionally, the presence of the chlorine atom allows for further functionalization, making it a versatile intermediate in the synthesis of more complex fluorinated compounds.
Propriétés
IUPAC Name |
8-chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIZCYGZKIZQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF13 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880541 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64018-25-3 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064018253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


